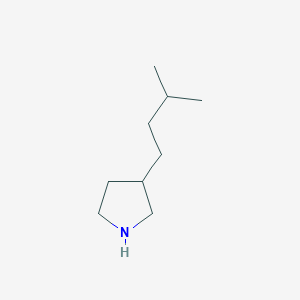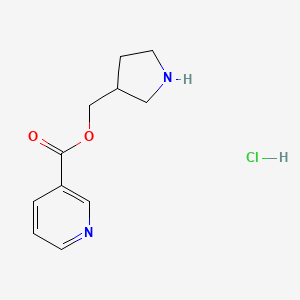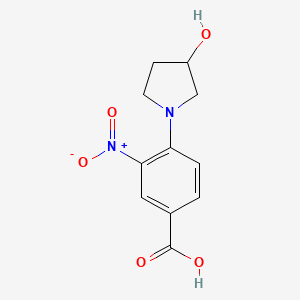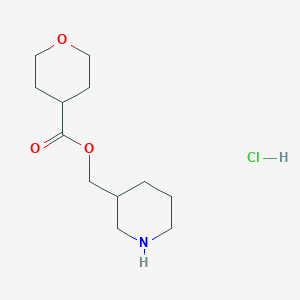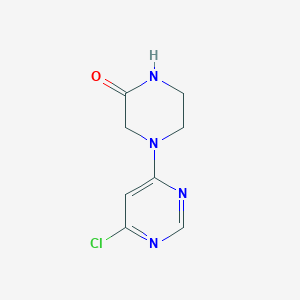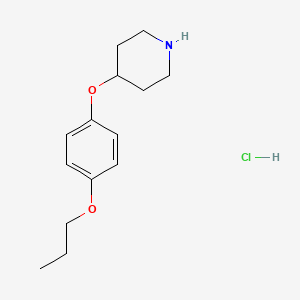
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine
Overview
Description
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine is a chemical compound with the molecular formula C10H14ClN3 . It is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a 4-methyl-1-piperidinyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine are not detailed in the sources retrieved, pyrimidines in general are known to participate in a variety of chemical reactions. These include reactions with amidines, ketones, and N,N-dimethylaminoethanol .Scientific Research Applications
Organic Synthesis
“4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine” is a useful intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . It can be prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .
Pharmacological Properties
Disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine” as an intermediate, may exhibit useful pharmacological properties .
Anti-Inflammatory Effects
Pyrimidines, including those that can be synthesized from “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine”, have been found to exhibit potent anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are known to display antioxidant effects . This property can be harnessed in the development of drugs for conditions caused by oxidative stress.
Antibacterial Activity
Some functionally substituted pyrimidines have shown good antibacterial activity . This suggests that “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine” could potentially be used in the synthesis of new antibacterial agents.
Antiviral Activity
Pyrimidines, including those that can be synthesized from “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine”, have been found to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrimidine derivatives have been known to exhibit a range of effects at the molecular and cellular level .
properties
IUPAC Name |
4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNBAZDFCAAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




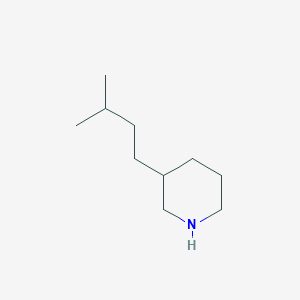
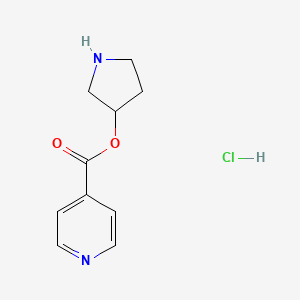
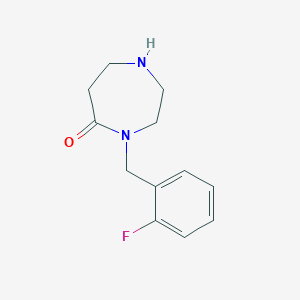

![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
